2,4,5-Trifluoro-3-methoxy-6-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trifluoro-3-methoxy-6-methylbenzonitrile is an organic compound with the molecular formula C9H6F3NO It is characterized by the presence of trifluoromethyl, methoxy, and nitrile functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trifluoro-3-methoxy-6-methylbenzonitrile typically involves the introduction of trifluoromethyl, methoxy, and nitrile groups onto a benzene ring. One common method involves the reaction of 2,4,5-trifluorobenzonitrile with methanol in the presence of a base to introduce the methoxy group. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trifluoro-3-methoxy-6-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of trifluoromethyl-substituted carboxylic acids.
Reduction: Formation of trifluoromethyl-substituted primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4,5-Trifluoro-3-methoxy-6-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,5-Trifluoro-3-methoxy-6-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The nitrile group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluoro-3-methoxybenzoyl chloride: Similar structure but with a benzoyl chloride group instead of a nitrile group.
2,4,5-Trifluoro-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2,4,5-Trifluoro-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
2,4,5-Trifluoro-3-methoxy-6-methylbenzonitrile is unique due to the combination of trifluoromethyl, methoxy, and nitrile groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H6F3NO |
---|---|
Molecular Weight |
201.14 g/mol |
IUPAC Name |
2,4,5-trifluoro-3-methoxy-6-methylbenzonitrile |
InChI |
InChI=1S/C9H6F3NO/c1-4-5(3-13)7(11)9(14-2)8(12)6(4)10/h1-2H3 |
InChI Key |
VBCAQXLEKXMZGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)OC)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.